N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
This compound features a complex tricyclic scaffold comprising fused pyridine, thiazole, and dioxa-thia-aza rings. The pyridin-2-yl and thiazol-2-yl substituents contribute to its dynamic tautomerism, as demonstrated in quantum chemical studies of related N-(pyridin-2-yl)thiazol-2-amine derivatives . The tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) introduces steric constraints and electronic effects, distinguishing it from simpler bicyclic or monocyclic analogues. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL , while NMR and LCMS data aid in dereplication and structural elucidation .
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZXMJKDIJLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step reactions. One common approach is the condensation of 2-aminothiazole with a pyridine derivative, followed by cyclization with a benzothiazole precursor. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, silica-supported tungstosilisic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its antimicrobial, antiviral, and anticancer properties .
Medicine
Medically, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts .
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives (Table 1), but key differences in substituents and ring systems influence physicochemical and electronic properties:
Table 1: Structural and Functional Comparisons
Tautomerism and Electronic Properties
Quantum chemical analyses of N-(pyridin-2-yl)thiazol-2-amine derivatives reveal six possible tautomers with energy differences <4 kcal/mol. The pyridin-2-yl group competes with thiazole for hydrogen accommodation, leading to divalent N(I) character in some tautomers . In the target compound, the tricyclic core likely stabilizes specific tautomeric forms due to steric and electronic constraints, unlike simpler analogues (e.g., 4-methoxyphenyl derivatives ).
Spectroscopic and Computational Comparisons
- NMR Profiling: The target compound’s NMR profile aligns with tricyclic analogues (e.g., shared δ shifts in non-substituted regions), but substituents at positions 3,7 induce deviations in regions A (δ 39–44) and B (δ 29–36), akin to rapamycin derivatives .
- LCMS/MS Dereplication : Molecular networking (cosine score >0.8) would cluster the target with tricyclic analogues (e.g., ), whereas benzothiazoles (e.g., ) exhibit lower similarity due to structural divergence .
- Computational Similarity : Tanimoto and Dice metrics (Morgan fingerprints) quantify structural relatedness. The target shows high similarity to tricyclic derivatives (Tanimoto >0.7) but lower scores (<0.5) vs. benzo[d]thiazoles .
Biological Activity
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and other proliferative diseases. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with thiazole and pyridine moieties. Its molecular formula is C16H10N4O2S2, and it possesses properties that suggest significant interactions with biological macromolecules.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation; thus, their inhibition can lead to reduced cell proliferation in cancerous tissues.
Key Mechanisms:
- CDK Inhibition : The compound has been shown to bind to the ATP-binding site of CDK4/6, effectively preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression .
- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Effects : The thiazole component may also contribute to anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A recent study demonstrated that the compound effectively inhibited the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. The study reported a significant decrease in tumor size in xenograft models treated with the compound compared to controls .
- Combination Therapy Research : In combination with other chemotherapeutic agents (e.g., doxorubicin), this compound showed enhanced efficacy against various cancer types, suggesting a synergistic effect that could improve treatment outcomes in resistant cancers .
- Exploration of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of the compound in models of chronic inflammation. Results indicated a reduction in pro-inflammatory cytokines and improved clinical outcomes in animal models .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring through condensation of 4-pyridinyl-thiosemicarbazide derivatives with α-haloketones. A critical intermediate is the tricyclic core, constructed via cyclization under basic conditions. For example, copper(I) bromide and cesium carbonate are used as catalysts to facilitate coupling reactions, achieving yields around 17–20% after chromatographic purification . Additional steps may involve sulfonylation or acetylation to introduce functional groups, as seen in analogous tricyclic systems .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between pyridinyl and thiazolyl protons . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamides or thioethers . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), especially for resolving byproducts from cyclization reactions .
Q. What are the common challenges in achieving high yield during synthesis?
Low yields often arise from steric hindrance in the tricyclic core formation and competing side reactions (e.g., over-oxidation of sulfur atoms). Methodological solutions include:
- Optimizing solvent polarity (e.g., dimethyl sulfoxide for solubility vs. acetonitrile for selectivity) .
- Using catalytic systems (e.g., copper(I) salts) to accelerate coupling steps .
- Employing inert atmospheres to prevent oxidation of thioether groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Systematic optimization involves:
- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during cyclization, while higher temperatures (80–100°C) accelerate ring closure in analogous systems .
- Catalyst screening : Palladium or nickel catalysts may enhance cross-coupling efficiency compared to copper-based systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, whereas dichloromethane aids in phase separation during extraction .
Q. How should discrepancies in reported biological activities (e.g., antioxidant vs. antimicrobial effects) be analyzed?
Contradictory data may stem from structural analogs with varying substituents or assay conditions. To resolve this:
- Perform dose-response studies to establish activity thresholds (e.g., IC₅₀ values) .
- Use molecular docking to compare binding affinities against target proteins (e.g., kinases or oxidoreductases) .
- Validate results with orthogonal assays (e.g., fluorescent probes for reactive oxygen species vs. bacterial growth inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
